molecular formula C6H7ClF2O3 B2767010 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one CAS No. 946078-99-5

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one

Cat. No.: B2767010
CAS No.: 946078-99-5
M. Wt: 200.57
InChI Key: OHLUXAKHZMPRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one is a chemical compound with a unique structure that includes a chloro group, a dioxolane ring, and difluoropropanone

Preparation Methods

The synthesis of 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dioxolane with a chlorinating agent, followed by the introduction of difluoropropanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The chloro and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one can be compared with similar compounds such as:

    1-Chloro-3-(1,3-dioxolan-2-yl)-3-methylbutan-2-one: This compound has a similar dioxolane ring but differs in the alkyl chain.

    1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene: This compound features a benzene ring instead of a difluoropropanone group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O3/c7-6(8,9)4(10)3-5-11-1-2-12-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUXAKHZMPRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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